molecular formula C5H7N3O2 B12935013 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide CAS No. 69946-37-8

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide

Cat. No.: B12935013
CAS No.: 69946-37-8
M. Wt: 141.13 g/mol
InChI Key: ZQKFNJGXXABYAC-UHFFFAOYSA-N
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Description

Table 1: Structural and Physicochemical Properties

Property Value Method of Determination
Molecular Weight 141.13 g/mol PubChem computed
XLogP3 -0.7 PubChem computed
Hydrogen Bond Donors 2 PubChem computed
Hydrogen Bond Acceptors 4 PubChem computed
Topological Polar SA 92.8 Ų PubChem computed

Properties

CAS No.

69946-37-8

Molecular Formula

C5H7N3O2

Molecular Weight

141.13 g/mol

IUPAC Name

4-hydroxy-2-methyl-1H-imidazole-5-carboxamide

InChI

InChI=1S/C5H7N3O2/c1-2-7-3(4(6)9)5(10)8-2/h10H,1H3,(H2,6,9)(H,7,8)

InChI Key

ZQKFNJGXXABYAC-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(N1)C(=O)N)O

Origin of Product

United States

Preparation Methods

Production via Acidic Salt Reaction with Bases in Acidic Solvent

A patented method (US Patent 10954196) describes the preparation of 5-hydroxy-1H-imidazole-4-carboxamide hydrates, which can be adapted for the 2-methyl derivative by starting from the corresponding hydrochloride salt of 5-hydroxy-2-methyl-1H-imidazole-4-carboxamide. The key steps include:

  • Dissolving the hydrochloride dihydrate salt in dilute hydrochloric acid at approximately 47°C under a nitrogen atmosphere.
  • Adding a base such as monopotassium dihydrogen phosphate or an amino acid (e.g., β-alanine) dropwise at 46–48°C.
  • Seeding the solution with crystals of the hydrate form to induce crystallization.
  • Stirring the mixture to allow crystal growth, followed by cooling to 0°C to precipitate the product.
  • Collecting the crystals by filtration and optionally washing with acetone-water mixtures to purify.

This method yields the 5-hydroxy-1H-imidazole-4-carboxamide- ¾ hydrate as white crystals with good purity and yield (around 3.2–3.5 g from 10 g starting material) depending on the base used.

Step Conditions Reagents Outcome
Dissolution 47°C, HCl 0.45 mol/L This compound hydrochloride dihydrate Clear solution
Base addition 46–48°C, dropwise Monopotassium dihydrogen phosphate or β-alanine (1.5 mol/L) Initiation of crystallization
Seeding 46–48°C 5-hydroxy-1H-imidazole-4-carboxamide- ¾ hydrate crystals Crystal growth
Cooling 0°C, 1–1.5 h stirring - Precipitation of hydrate crystals
Filtration and washing Ambient temperature Acetone-water mixtures (optional) Purified hydrate crystals

Hydrolysis of Ethyl Imidazole-4-carboxylate Derivatives

A general synthetic route for imidazole carboxylic acids involves hydrolysis of ethyl esters under basic conditions, which can be adapted for the carboxamide derivative:

  • Reacting ethyl imidazole-4-carboxylate derivatives with potassium hydroxide at mild temperatures (~30°C).
  • After completion, acidifying the reaction mixture to pH ~1 with sulfuric acid.
  • Recrystallizing the crude product from suitable solvents to obtain the pure acid or amide derivative.

Though this method is more commonly applied to carboxylic acids, it provides a foundation for preparing imidazole derivatives with carboxamide groups by subsequent amidation steps.

Regioselective Synthesis via Condensation and Cyclodehydration

Recent advances in imidazole synthesis highlight methods involving:

  • Condensation of aldehydes with dicarbonyl compounds to form enones.
  • Nucleophilic addition of N-hydroxy-imidamide intermediates to enones.
  • Cyclodehydration to form 1-hydroxyimidazole derivatives.

Comparative Analysis of Preparation Methods

Method Key Reagents Conditions Advantages Limitations
Acidic salt reaction with phosphate or amino acid bases Hydrochloride salt, monopotassium dihydrogen phosphate or β-alanine, HCl 46–48°C, nitrogen atmosphere, seeding, cooling to 0°C High purity hydrate crystals, controlled crystallization Requires careful temperature control and inert atmosphere
Hydrolysis of ethyl ester derivatives Ethyl imidazole-4-carboxylate, KOH, H2SO4 Mild temperature (~30°C), acidification, recrystallization Straightforward, scalable Primarily for acids; amidation needed for carboxamide
Condensation and cyclodehydration Aldehydes, dicarbonyl compounds, N-hydroxy-imidamide Moderate heating, multi-step Regioselective, versatile substitution patterns More complex, multi-step synthesis

Research Findings and Notes

  • The phosphate or amino acid base method yields a stable hydrate form of the compound, which is important for pharmaceutical applications due to stability concerns.
  • The use of β-alanine as a base in the crystallization step improves crystal quality and purity, as confirmed by IR spectroscopy.
  • The compound is sensitive to oxygen, heat, and light, necessitating controlled conditions during synthesis and storage.
  • Regioselective synthetic methods involving condensation and cyclodehydration provide routes to functionalized imidazoles with hydroxyl and methyl groups, supporting the preparation of 5-hydroxy-2-methyl derivatives.

Summary Table of Key Preparation Parameters

Parameter Acidic Salt Reaction Hydrolysis of Ester Condensation/Cyclodehydration
Starting Material Hydrochloride salt of target compound Ethyl ester of imidazole carboxylic acid Aldehydes and dicarbonyl compounds
Solvent Dilute HCl aqueous solution Aqueous KOH, then acid Organic solvents (e.g., DCE)
Temperature 46–48°C for reaction, 0°C for crystallization ~30°C Moderate heating (~80–100°C)
Atmosphere Nitrogen Ambient Ambient or inert
Yield Moderate to high (based on crystallization) High for acid, variable for amide Variable, depends on substrates
Product Form Hydrate crystals Acid or amide after further steps Functionalized imidazole derivatives

Chemical Reactions Analysis

Types of Reactions

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide has diverse applications in scientific research, particularly as a building block in synthesis.

Scientific Research Applications

Building Block in Synthesis
this compound is utilized as a fundamental component in the synthesis of various chemical compounds.

** tables of Imidazole derivatives as anticancer therapeutics**
Various Imidazole derivatives have shown promise as anticancer therapeutics .

Anti-cancer agent
5-hydroxy-1H-imidazole-4-carboxamide has a potent carcinostatic action and is a medically useful compound as an anticancer agent that exhibits a potent efficacy against solid carcinomas, against which chemotherapy has conventionally been considered difficult, and is a highly safe anticancer agent that shows less side reactions . It is expected to have clinical applications in a wide range of dosage forms such as oral agent, injection, ointment, and suppository, with tablets being the most preferred dosage form .

IMPDH inhibitor
FF-10501-01, is a novel, selective inosine monophosphate dehydrogenase (IMPDH) inhibitor with anticancer activity and is under investigation in clinical trial NCT03486353 (A Study of FF-10501-01 in Combination With Azacitidine in Patients With Myelodysplastic Syndrome) .

Stabilizing solid preparations
5-hydroxy-1H-imidazole-4-carboxamide can be used for stably storing a solid preparation containing 5-hydroxy-1H-imidazole-4-carboxamide or a salt thereof, or a hydrate thereof .

Antimicrobial Activity
Certain synthesized imidazole derivatives have demonstrated antimicrobial activity against S. aureus, E. coli, and B. subtilis .

Mechanism of Action

The mechanism of action of 5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds with enzymes and receptors, influencing their activity. The imidazole ring can also participate in coordination with metal ions, affecting various biochemical processes .

Comparison with Similar Compounds

Structural Analogs

Table 1: Structural Comparison of Key Imidazole Derivatives
Compound Name Substituents (Positions) Molecular Formula Key Features
5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide -OH (5), -CH₃ (2), -CONH₂ (4) C₆H₈N₃O₂ Potential antitumor activity; stabilized as hydrates
5-Aminoimidazole-4-carboxamide (AICA) -NH₂ (5), -CONH₂ (4) C₅H₇N₄O Intermediate in purine biosynthesis; lacks methyl and hydroxy groups
AICAR (5-Amino-1-β-D-ribofuranosylimidazole-4-carboxamide) Ribose moiety (1), -NH₂ (5), -CONH₂ (4) C₉H₁₄N₄O₆ Nucleoside analog; modulates AMPK activity; used in metabolic studies
4-Carboxy-2-methyl-1H-imidazol-5(4H)-one -COOH (4), -CH₃ (2), ketone (5) C₆H₆N₂O₃ Planar structure with intramolecular H-bonding; used in metal complexes
Imidazole Mustard (NSC 82196) -N(CH₂CH₂Cl)₂ (triazeno group) C₉H₁₃Cl₂N₅O Alkylating agent; decomposes to 2-azahypoxanthine under UV light
1-Methyl-1H-imidazole-5-carbohydrazide -CH₃ (1), -CONHNH₂ (5) C₆H₉N₄O Hydrazide derivative; used in chelation or polymer synthesis

Functional and Pharmacological Differences

  • Hydrated forms improve dissolution in formulations . Imidazole Mustard (NSC 82196): Exhibits alkylating activity via in vivo conversion to 5-diazoimidazole-4-carboxamide and nitrogen mustard. Rapid renal excretion in dogs (~60% within 6 hours) but poor blood-brain barrier penetration . AICAR: Indirect antitumor effects through AMPK activation; widely used in preclinical studies .
  • Metabolic Roles: AICA: Central to de novo purine synthesis, forming inosine monophosphate (IMP) . this compound: The hydroxy group may disrupt nucleotide biosynthesis, analogous to hydroxyurea.
  • Physicochemical Properties :

    • 4-Carboxy-2-methyl-1H-imidazol-5(4H)-one : Carboxyl groups enhance metal-binding capacity, making it suitable for coordination chemistry. Crystallizes in planar conformations with hydrogen-bonded frameworks .
    • This compound : The hydroxy and carboxamide groups likely increase hydrophilicity compared to methyl-substituted analogs like 4-Methyl-1H-imidazole-5-carbaldehyde .

Pharmacokinetics

  • This compound : Hydrate formulations (e.g., 3/4 hydrate) enhance stability and reduce discoloration in tablets .
  • AICAR : Rapidly phosphorylated in vivo to ZMP, an AMP analog, with a plasma half-life of ~2 hours in rodents .

Biological Activity

5-Hydroxy-2-methyl-1H-imidazole-4-carboxamide (also known as Bredinin) is a compound that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound has the following chemical properties:

PropertyValue
CAS Number 69946-37-8
Molecular Formula C5H6N4O2
Molecular Weight 154.13 g/mol
IUPAC Name This compound

The biological activity of this compound is primarily attributed to its role as an AMPK (AMP-activated protein kinase) activator . AMPK is a critical energy sensor in cells that regulates metabolism and cellular energy homeostasis. By activating AMPK, this compound can influence various metabolic pathways, leading to potential therapeutic effects such as:

  • Anti-inflammatory effects
  • Anticancer properties
  • Antimicrobial activity

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study:
A study by Xia et al. (2022) reported that derivatives of imidazole compounds, including this compound, displayed potent antitumor activity against various cancer cell lines with IC50 values ranging from 0.39 to 4.2 μM depending on the specific derivative tested .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory potential. By modulating inflammatory pathways through AMPK activation, it may reduce the production of pro-inflammatory cytokines.

Research Findings:
In vivo studies indicated that treatment with this compound led to a decrease in inflammation markers in animal models of inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of this compound have been explored, showing efficacy against various bacterial strains. This suggests potential applications in treating infections.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is beneficial to compare it with other imidazole derivatives.

Compound NameActivity TypeIC50 (µM)
This compoundAnticancer0.39 - 4.2
Indole-3-acetic acidAnticancer~10
Indole derivativesAntimicrobialVaries

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